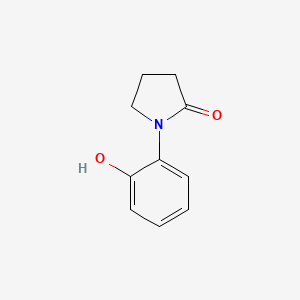

1-(2-Hydroxyphenyl)pyrrolidin-2-one

Description

Significance of the Pyrrolidinone Core in Bioactive Molecules

The pyrrolidinone ring, a five-membered nitrogen-containing lactam, is a core structure in numerous natural products and synthetic compounds with significant pharmacological importance. researchgate.netfrontiersin.orgresearchgate.net This scaffold is considered a versatile lead structure in drug design due to the wide array of biological activities its derivatives have been shown to possess. researchgate.netresearchgate.net The interest in this saturated heterocycle is amplified by its three-dimensional structure, which allows for effective exploration of pharmacophore space. nih.gov

The molecular diversity and complexity of pyrrolidinone-based molecules enable the design and development of more active and less toxic drug candidates. frontiersin.orgnih.gov Consequently, compounds featuring the pyrrolidinone nucleus have demonstrated a broad spectrum of therapeutic effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral activities. researchgate.netresearchgate.net Well-known drugs containing this scaffold include the nootropic aniracetam (B1664956) and the antiepileptic ethosuximide. frontiersin.orgnih.gov

Overview of N-Substituted Pyrrolidin-2-one Derivatives

The nitrogen atom of the pyrrolidinone ring provides a convenient point for chemical modification, leading to a vast library of N-substituted pyrrolidin-2-one derivatives. These substitutions significantly influence the molecule's physicochemical properties and biological activity. A common method for synthesizing these derivatives involves the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures. researchgate.netrdd.edu.iq

N-substituted pyrrolidin-2-ones are a notable class of psychoactive drugs known as racetams, which are used to treat various cognitive disorders. nih.gov Beyond the central nervous system, research has explored these derivatives for a range of other applications. For instance, novel amino phenyl pyrrolidine-2-one compounds have exhibited selective inhibition against vancomycin-resistant Enterococcus faecalis. rdd.edu.iq The synthesis of new series of these derivatives continues to be an active area of research, with studies focusing on their potential as anticancer and antibacterial agents. rdd.edu.iquomustansiriyah.edu.iq

Contextualization of the 2-Hydroxyphenyl Moiety within Pyrrolidinones

The compound 1-(2-Hydroxyphenyl)pyrrolidin-2-one features a hydroxyphenyl group attached to the nitrogen of the pyrrolidinone ring. This specific substitution introduces the chemical characteristics of a phenol (B47542). cymitquimica.com The hydroxyl group can participate in hydrogen bonding and may enhance solubility in polar solvents and reactivity in various chemical reactions. cymitquimica.com

Recent research has highlighted the potential of the 1-(2-hydroxyphenyl)-5-oxopyrrolidine framework as a promising scaffold for developing new antimicrobial and anticancer agents. semanticscholar.org A study focused on derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrated that these compounds could be explored for creating novel candidates to target Gram-positive pathogens and drug-resistant fungi. semanticscholar.org The synthesis of these compounds often starts from 2-aminophenol (B121084) and itaconic acid. semanticscholar.org The presence of the 2-hydroxyphenyl group is also a feature in other biologically active molecules, such as N-(2-hydroxyphenyl)-2-propylpentanamide, a derivative of valproic acid with anti-proliferative activity. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 19734-02-2 | cymitquimica.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₁NO₂ | cymitquimica.com |

| Molecular Weight | 177.2 g/mol | cymitquimica.comchemicalbook.com |

| Appearance | Colorless to pale yellow liquid or solid/powder | cymitquimica.comsigmaaldrich.com |

| Melting Point | 135-138 °C | sigmaaldrich.com |

| Purity | Min. 95% | cymitquimica.com |

Current Research Perspectives and Future Directions for this compound

The existing body of research positions this compound and its derivatives as compounds of significant interest for further investigation. The demonstrated antimicrobial and anticancer potential of closely related structures suggests a clear path for future research. semanticscholar.org

The primary focus is on the exploration and optimization of this scaffold for the development of novel therapeutic agents. Specifically, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid are considered promising for tackling Gram-positive bacteria and drug-resistant fungal pathogens. semanticscholar.org Further studies are likely to involve the synthesis of new analogues with varied substituents on both the phenyl ring and the pyrrolidinone core to establish detailed structure-activity relationships (SAR). This could lead to the identification of compounds with enhanced potency and selectivity. The anticancer activity observed in related structures also warrants investigation into the potential of this compound derivatives as antineoplastic agents. semanticscholar.org

Table 2: Examples of Biological Activities of Pyrrolidinone Derivatives

| Derivative Class | Biological Activity | Reference |

|---|---|---|

| General Pyrrolidinones | Antibacterial, Antifungal, Anticancer, Anticonvulsant | researchgate.netresearchgate.net |

| Amino Phenyl Pyrrolidin-2-ones | Selective inhibition against VRE | rdd.edu.iq |

| Racetams (e.g., Aniracetam) | Nootropic (Cognitive Enhancing) | frontiersin.orgnih.gov |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Activity against Gram-positive pathogens and drug-resistant fungi | semanticscholar.org |

| N-(2-hydroxyphenyl)-2-propylpentanamide | Anti-proliferative in cancer cells | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-hydroxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-9-5-2-1-4-8(9)11-7-3-6-10(11)13/h1-2,4-5,12H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQBCSHERZVUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351276 | |

| Record name | 1-(2-hydroxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19734-02-2 | |

| Record name | 1-(2-hydroxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Hydroxyphenyl Pyrrolidin 2 One and Its Structural Analogues

De Novo Synthesis of the Pyrrolidinone Ring System

Building the pyrrolidinone ring from non-cyclic or alternative cyclic starting materials involves several distinct chemical transformations, each offering a unique pathway to the desired heterocyclic core.

Cyclocondensation reactions are a fundamental approach to forming heterocyclic systems like pyrrolidinone. These reactions typically involve the joining of two or more molecules, or the intramolecular reaction of a single molecule, with the elimination of a small molecule such as water or an alcohol. A prevalent industrial method for producing the parent 2-pyrrolidinone (B116388) involves the reaction of γ-butyrolactone with ammonia (B1221849) at high temperatures (250–290 °C) and pressures. chemicalbook.com This process, known as ammonolysis, demonstrates the conversion of a cyclic ester (lactone) into a cyclic amide (lactam).

Conceptually, a similar cyclocondensation could be envisioned for the synthesis of 1-(2-Hydroxyphenyl)pyrrolidin-2-one, where 2-aminophenol (B121084) reacts with γ-butyrolactone or a derivative of γ-aminobutyric acid. Another versatile method involves the cyclocondensation of primary amines with diols, catalyzed by transition metal complexes, such as those containing iridium, to yield N-substituted cyclic amines. organic-chemistry.org

Table 1: Examples of Cyclocondensation Precursors for Pyrrolidinone Synthesis

| Amine Source | Carbon Backbone Source | Product Type | Catalyst/Conditions |

|---|---|---|---|

| Ammonia | γ-Butyrolactone | 2-Pyrrolidinone | 250-290°C, High Pressure |

| Primary Amines | Alkyl Dihalides | N-Substituted Pyrrolidines | Microwave, Aqueous Base |

| Primary Amines | Diols | N-Substituted Cyclic Amines | Iridium Complex |

A more modern and specialized approach involves the intramolecular radical amidooxygenation of alkenes. nih.gov This method allows for the construction of the pyrrolidinone scaffold with additional functionality. In a reported transformation, γ,δ-unsaturated N-aryloxyamides react with sodium 2,2,6,6-tetramethylpiperidin-1-olate (TEMPONa) to generate an amidyl radical. nih.govacs.org This radical then undergoes a 5-exo cyclization onto the alkene, followed by trapping with TEMPO, to yield an alkoxyaminated pyrrolidinone. nih.govacs.org This process is notable for not requiring a transition metal catalyst and is capable of producing complex fused and bridged pyrrolidinone systems in moderate to good yields. nih.govacs.org The resulting products can be further converted into alcohols or ketones. nih.gov

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org The classic reaction combines an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound. The mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the enol form of the third component. wikipedia.org The resulting product is a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.org

These Mannich bases can serve as precursors to pyrrolidinones. For instance, a cascade reaction combining a nitro-Mannich reaction with a subsequent hydroamination has been developed for the diastereoselective synthesis of substituted pyrrolidines. nih.govacs.org This one-pot process, using a combination of base and gold catalysis, can generate pyrrolidines with three stereocentres in high yields. nih.gov While this specific example leads to pyrrolidines, modification of the starting materials and reaction cascade could be adapted to yield pyrrolidinone structures.

A direct and highly relevant method for synthesizing the core structure of interest involves the reaction between 2-aminophenol and itaconic acid. This approach has been successfully used to prepare 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a very close structural analogue to the target compound. semanticscholar.org The reaction proceeds by heating 2-aminophenol and itaconic acid, leading to the formation of the N-aryl pyrrolidinone ring system with a carboxylic acid substituent at the 3-position. semanticscholar.org This key intermediate can then be subjected to further derivatization. semanticscholar.org

Table 2: Synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

| Reactant 1 | Reactant 2 | Key Product | Reported Use |

|---|---|---|---|

| 2-Aminophenol | Itaconic Acid | 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Key intermediate for further synthesis |

Functionalization and Derivatization of Pre-formed Pyrrolidinone Scaffolds

Once the pyrrolidinone ring is formed, further chemical modifications can be made, particularly at the nitrogen atom.

The hydrogen atom on the nitrogen of a pyrrolidinone is active and can be replaced through substitution reactions. chemicalbook.com N-alkylation can be achieved by reacting the pyrrolidinone with alkyl halides in the presence of a base. chemicalbook.comnih.gov However, N-alkylation of 5-substituted 2-pyrrolidinones can be challenging, sometimes resulting in low yields. tandfonline.com The presence of certain functional groups, such as a 5-alkoxymethyl group, has been shown to facilitate the N-alkylation, possibly through a neighboring group effect that stabilizes the N-anion intermediate. tandfonline.com

N-acylation is another common derivatization strategy. Pyrrolidinones can be acylated at the nitrogen atom using acyl chlorides or acid anhydrides. nih.gov For example, 1-acetylpyrrolidin-2-one is a known compound synthesized via this method. nih.gov This reaction is fundamental in creating a wide array of N-acylpyrrolidinone derivatives for various applications. nih.govrsc.org

Table 3: Common Reagents for Pyrrolidinone Functionalization

| Reaction Type | Reagent Class | Example Reagent | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Allyl Bromide | N-Allyl-2-pyrrolidinone |

| N-Alkylation | Dialkyl Sulfate | Diethyl Sulfate | N-Ethyl-2-pyrrolidinone |

| N-Acylation | Acyl Chloride | Acetyl Chloride | N-Acetyl-2-pyrrolidinone |

| N-Acylation | Acid Anhydride | Acetic Anhydride | N-Acetyl-2-pyrrolidinone |

Introduction of Aromatic Substituents (e.g., Halogenation, Nitro, Amino) on the Phenyl Ring

The functionalization of the phenyl ring attached to the pyrrolidinone core is a key strategy for modifying the molecule's properties. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents.

Halogenation: The introduction of halogen atoms, such as chlorine, onto the phenyl ring can be achieved through direct halogenation. For instance, the synthesis of a dichloro-substituted derivative involves treating 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with hydrochloric acid in the presence of an oxidizing agent like hydrogen peroxide. nih.gov This reaction proceeds via an electrophilic substitution mechanism, where the hydroxyl group on the phenyl ring directs the incoming chloro groups to the ortho and para positions, resulting in the formation of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.gov

Nitration and Amination: While not explicitly detailed for this specific molecule in the provided context, standard organic synthesis protocols can be applied. Nitration of the phenolic ring would typically involve the use of a nitrating agent such as nitric acid, often in the presence of sulfuric acid. The directing effects of the hydroxyl and the N-pyrrolidinone substituents would influence the position of the nitro group. Subsequent reduction of the nitro group to an amino group is a common transformation, readily accomplished using reducing agents like tin(II) chloride or catalytic hydrogenation. This two-step process allows for the introduction of an amino group, a valuable handle for further functionalization.

Synthesis of Carboxylic Acid, Ester, and Hydrazide Derivatives at Pyrrolidinone Ring Positions

Modifications at the C3-position of the pyrrolidinone ring are pivotal for creating a diverse library of derivatives. The synthesis begins with the creation of a carboxylic acid functionality, which serves as a versatile precursor for esters and hydrazides. nih.gov

The initial key intermediate, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a), is prepared by the reaction of 2-aminophenol with itaconic acid. nih.gov This foundational molecule can then undergo further transformations.

Esterification: The carboxylic acid (1a) is converted to its corresponding methyl ester (2a) by heating it in methanol (B129727) with a catalytic amount of sulfuric acid. nih.gov This classic Fischer esterification provides a stable derivative and a useful intermediate.

Hydrazide Formation: The methyl ester (2a) can be readily converted into 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide (3) by reacting it with hydrazine (B178648) monohydrate in a suitable solvent like refluxing propan-2-ol. nih.govmdpi.com This carbohydrazide (B1668358) is a critical building block for the synthesis of various heterocyclic systems. mdpi.com

Table 1: Synthesis of C3-Position Derivatives

| Step | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 2-Aminophenol, Itaconic Acid | Heat | 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a) | nih.gov |

| 2 | Carboxylic Acid (1a) | Methanol, H₂SO₄ (cat.), Reflux | Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate (2a) | nih.gov |

| 3 | Methyl Ester (2a) | Hydrazine monohydrate, Propan-2-ol, Reflux | 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide (3) | nih.govmdpi.com |

Heterocycle Annulation (e.g., Hydrazone, Azole, Diazole, Thiadiazole, Triazole Formation) from Pyrrolidinone Precursors

The carbohydrazide derivative (3) is a versatile precursor for constructing a variety of appended heterocyclic rings through condensation and cyclization reactions. nih.govmdpi.com This strategy, known as heterocycle annulation, significantly expands the chemical diversity of the core molecule.

Hydrazone Formation: The reaction of carbohydrazide 3 with various aromatic aldehydes in refluxing propan-2-ol yields the corresponding N'-benzylidene-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazides (hydrazones). mdpi.com

Azole (Pyrrole) and Diazole (Pyrazole) Synthesis: Acid-catalyzed condensation of the hydrazide precursor with dicarbonyl compounds leads to five-membered heterocycles. For example, reaction with hexane-2,5-dione in the presence of glacial acetic acid yields an N-(2,5-dimethyl-1H-pyrrol-1-yl) derivative (18), while reaction with pentane-2,4-dione in the presence of hydrochloric acid forms a 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl) derivative (19). mdpi.com

Thiadiazole and Triazole Synthesis: Thiadiazole and triazole rings can be synthesized from a thiosemicarbazide (B42300) intermediate, which is prepared by reacting the carbohydrazide with an isothiocyanate. nih.gov Cyclization of the thiosemicarbazide in a basic medium (e.g., aqueous NaOH) can lead to the formation of a triazole-thione ring. nih.gov Alternatively, a 5-thioxo-1,3,4-oxadiazole ring can be formed by reacting the carbohydrazide with carbon disulfide in the presence of potassium hydroxide (B78521). nih.gov

Triazine Formation: A six-membered triazine ring can be formed by reacting carbohydrazide 3 with benzil (B1666583) in refluxing glacial acetic acid containing ammonium (B1175870) acetate. mdpi.com

Table 2: Examples of Heterocycle Annulation

| Precursor | Reagents | Resulting Heterocycle | Reference |

|---|---|---|---|

| Carbohydrazide (3) | Aromatic Aldehyde | Hydrazone | mdpi.com |

| Carbohydrazide (3) | Hexane-2,5-dione, Acetic Acid | Pyrrole (B145914) (Azole) | mdpi.com |

| Carbohydrazide (3) | Pentane-2,4-dione, HCl | Pyrazole (Diazole) | mdpi.com |

| Carbohydrazide (9) | Carbon Disulfide, KOH | 1,3,4-Oxadiazole-thione | nih.gov |

| Thiosemicarbazide (5) | NaOH (aq) | 1,2,4-Triazole-thione | nih.gov |

| Carbohydrazide (3) | Benzil, Ammonium Acetate | 1,2,4-Triazine | mdpi.com |

Thionation Reactions of Pyrrolidin-2-ones

Thionation is the process of converting a carbonyl group (C=O) into a thiocarbonyl group (C=S). In the context of this compound, this would involve the thionation of the lactam carbonyl. This transformation is typically achieved using specific sulfur-transfer reagents. While not directly reported for the parent compound, the synthesis of related thioxo-heterocycles from its derivatives has been described. For example, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one involves the use of carbon disulfide and potassium hydroxide to build and thionate the oxadiazole ring simultaneously. nih.gov The direct thionation of the pyrrolidinone lactam itself would generally be accomplished using reagents like Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀), which are standard methods for converting amides and lactams to their thio-analogues.

Catalytic and Green Chemistry Approaches in Pyrrolidinone Synthesis

Modern synthetic chemistry emphasizes the use of methods that are more efficient, produce less waste, and use less hazardous materials. Microwave-assisted synthesis and the use of ionic liquids as catalysts or solvents are two such approaches that have been successfully applied to the synthesis of pyrrolidinone derivatives.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. mdpi.com The synthesis of pyrrolidinone derivatives has been shown to benefit significantly from this technology. scispace.com

In a typical microwave-assisted protocol for synthesizing pyrrolidinones, reactants are mixed in a suitable solvent within a sealed microwave reactor and irradiated. scispace.com For example, the reaction can be completed in as little as 5 minutes under 100 W of microwave power, a significant improvement over the hours required for conventional heating. scispace.com The choice of a polar solvent with a low vapor pressure, such as ethylene (B1197577) glycol, is ideal for microwave heating. scispace.com This technology has been successfully applied to accelerate the creation of C-N bonds, a crucial step in the synthesis of numerous pyrrolidine (B122466) and pyrrolidinone derivatives. mdpi.commdpi.com

Utilization of Specific Catalytic Systems (e.g., Ionic Liquids)

Ionic liquids (ILs) are salts with low melting points that are gaining prominence as "green" solvents and catalysts in chemical reactions. tandfonline.com Their negligible vapor pressure, high thermal stability, and reusability make them attractive alternatives to volatile organic compounds (VOCs). tandfonline.comalfa-chemistry.com

In pyrrolidinone synthesis, specific ionic liquids have been used as highly effective catalysts. For instance, a sulfonic acid-functionalized imidazolium (B1220033) ionic liquid, 1,1'-butylene-bis(3-sulfo-3H-imidazol-1-ium) chloride, has been used in catalytic amounts to promote the synthesis of pyrrolidinones under microwave irradiation. scispace.com This demonstrates a synergistic effect where the ionic liquid catalyzes the reaction while the microwave provides efficient heating, leading to an energy-efficient and green synthetic method. Pyrrolidinium-based ionic liquids, formed by the simple neutralization of pyrrolidine with various Brønsted acids, are also noted for their potential as media for acid-catalyzed reactions. researchgate.netacs.org

Beckmann Rearrangement for Lactam Construction

The Beckmann rearrangement, a cornerstone in organic synthesis since its discovery by Ernst Otto Beckmann in 1886, provides a robust method for the conversion of oximes to amides or lactams. jocpr.comnumberanalytics.com This acid-catalyzed reaction is particularly relevant for the synthesis of cyclic amides, known as lactams, which form the core structure of many pharmacologically important compounds. The rearrangement of cyclic ketoximes, such as cyclopentanone (B42830) oxime, to the corresponding lactams like 2-pyrrolidone, represents a key step in the potential synthetic pathway towards this compound and its analogues. wikipedia.orgyoutube.com

The fundamental transformation in the Beckmann rearrangement involves the migration of an alkyl or aryl group from the carbon to the nitrogen atom of the oxime, leading to the formation of a new C-N bond. numberanalytics.comnih.gov The reaction is initiated by the activation of the hydroxyl group of the oxime, typically through protonation in the presence of a strong acid, which converts it into a good leaving group. masterorganicchemistry.com The group positioned anti-periplanar to this leaving group then migrates, resulting in the formation of a nitrilium ion intermediate, which is subsequently hydrolyzed to yield the final amide or lactam. masterorganicchemistry.comnumberanalytics.com

For the synthesis of the pyrrolidin-2-one core, the starting material would be cyclopentanone oxime. The rearrangement of this cyclic oxime leads to the expansion of the ring to form the six-membered lactam, 2-pyrrolidone. It is important to note that the reaction rate can be influenced by the ring size of the starting cyclic ketone, with the rearrangement of cyclopentanone oxime being reported as slower than that of cyclohexanone (B45756) oxime. chegg.com

Table 1: Catalytic Systems for Beckmann Rearrangement of Cyclic Ketoximes to Lactams

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Sulfuric Acid (H₂SO₄) | Cyclohexanone Oxime | ε-Caprolactam | High (Industrial Process) | wikipedia.org |

| Polyphosphoric Acid (PPA) | Various Ketoximes | Amides/Lactams | Good to Excellent | wikipedia.org |

| Cyanuric Chloride/ZnCl₂ | Cyclododecanone Oxime | Laurolactam | High | wikipedia.org |

| Trifluoroacetic Acid (TFA) | Cyclohexanone Oxime | ε-Caprolactam | High | nih.gov |

| Ga(OTf)₃ in CH₃CN | Cyclohexanone Oxime | ε-Caprolactam | 92% conversion | libretexts.org |

| Amberlyst 15/Acetic Acid | 4-Hydroxyacetophenone Oxime | N-(4-hydroxyphenyl)acetamide | 66.7 | libretexts.org |

| p-Toluenesulfonyl Chloride (TsCl) | Various Ketoximes | Amides/Lactams | Good to Excellent | jocpr.com |

The synthesis of the specific target molecule, this compound, would likely involve a multi-step process where the Beckmann rearrangement is employed to construct the pyrrolidin-2-one ring system from cyclopentanone. Subsequent N-arylation of the resulting 2-pyrrolidone with a suitable 2-hydroxyphenylating agent would then yield the final product. While direct synthesis of N-aryl lactams via a one-pot Beckmann rearrangement and N-arylation has been explored, it often requires specific catalytic systems and conditions.

Detailed Research Findings:

Recent research has focused on developing more environmentally benign and efficient catalytic systems for the Beckmann rearrangement. nih.govorganic-chemistry.org For instance, solid acid catalysts and organocatalysts have been investigated to replace corrosive and hazardous strong acids. jocpr.com The use of milder reagents such as p-toluenesulfonyl chloride (TsCl) in the presence of a base has been shown to be effective for the rearrangement of various ketoximes to their corresponding amides with good to excellent yields. jocpr.com

Furthermore, studies have explored the reaction mechanism in detail, including computational analyses, to better understand the factors influencing the stereospecificity and efficiency of the rearrangement. wikipedia.org It has been established that the migrating group is typically the one that is anti-periplanar to the leaving group on the nitrogen atom, which has significant implications for the regioselectivity of the reaction when unsymmetrical ketones are used as starting materials. numberanalytics.combeilstein-journals.org

In the context of synthesizing structural analogues of this compound, the Beckmann rearrangement offers a versatile and well-established method for constructing the fundamental lactam core. The extensive body of research on this reaction provides a wide array of catalytic options and reaction conditions that can be optimized for the synthesis of specific pyrrolidin-2-one derivatives.

Chemical Reactivity and Mechanistic Studies of 1 2 Hydroxyphenyl Pyrrolidin 2 One Derivatives

Redox Chemistry and Radical Pathways

The presence of a hydroxyl group on the phenyl ring introduces a redox-active site into the 1-(2-hydroxyphenyl)pyrrolidin-2-one scaffold, influencing its electrochemical properties and its ability to participate in radical-mediated processes.

Investigation of Electrochemical Oxidation Processes of Hydroxyphenyl-Substituted Pyrrolidinones

The electrochemical oxidation of hydroxyphenyl-substituted pyrrolidinones is a key area of study for understanding their antioxidant potential. nih.gov Cyclic voltammetry is a primary technique used to determine the oxidation potentials of these compounds. nih.gov Studies on various phenol (B47542) derivatives, including those with lactam substituents, have shown that the ease of oxidation is influenced by the electronic environment of the phenol ring. nih.gov For instance, the oxidation potentials of a series of mono- and polyphenols, some containing pyrrolidone and caprolactam moieties, have been evaluated to compare their ability to donate an electron. nih.gov

Formation and Stabilization of Phenoxy Radicals

The oxidation of the hydroxyphenyl group leads to the formation of a phenoxy radical. nih.govdominican.edu These radicals can be stabilized through resonance, delocalizing the unpaired electron across the aromatic ring, particularly to the ortho and para positions. researchgate.net The stability of these phenoxy radicals is a critical factor in the antioxidant mechanism of phenolic compounds. researchgate.net

The formation of persistent free radicals from phenols can be facilitated by thermal decomposition or by interaction with redox-active transition metals. nih.govdominican.edu Association with surfaces, such as those of fine particles, can further stabilize these radicals, allowing them to persist in the environment. nih.govdominican.edu The presence of a hydroxyl group can, in some cases, influence the rate and yield of radical formation through strong hydrogen bonding, which may inhibit the initial chemisorption step required for surface-stabilized radical formation. nih.gov

Intramolecular Interactions and Tautomerism

The spatial arrangement of the hydroxyl and pyrrolidinone groups in this compound allows for significant intramolecular interactions, which can influence the molecule's conformation and reactivity.

Analysis of Intramolecular Hydrogen Bonding in Pyrrolidinone Structures

Intramolecular hydrogen bonds (IMHBs) play a crucial role in determining the molecular geometry, conformation, and electronic distribution of molecules. nih.govnih.gov In structures like this compound, an IMHB can form between the phenolic hydroxyl group (the hydrogen bond donor) and the carbonyl oxygen of the pyrrolidinone ring (the hydrogen bond acceptor). This interaction can stabilize specific conformations, potentially reducing the entropic penalty upon binding to a biological target. nih.gov

The formation of IMHBs can also influence a molecule's physicochemical properties by masking polar atoms, which may facilitate passage through less polar environments. nih.gov The strength of an IMHB is influenced by factors such as the geometry of the resulting pseudo-ring and steric effects. nih.gov For example, pseudo six-membered rings formed by IMHBs are very common and often represent energetically favorable conformations. nih.gov

Tautomeric Equilibria in 2-Pyrrolidinone (B116388) Systems, particularly Pyrrolidine-2,3-diones

Tautomerism, the interconversion of structural isomers, is a well-documented phenomenon in 2-pyrrolidinone systems. tandfonline.comresearchgate.net The most common form is lactam-lactim tautomerism, where the keto-form (lactam) is in equilibrium with its enol-form (lactim or pyrroline-2-ol). In the gas phase and in aqueous solution, the lactam form of 2-pyrrolidinone is generally the more thermodynamically stable tautomer. tandfonline.comresearchgate.net However, the aqueous medium can stabilize the lactim tautomer to a greater extent than the lactam. tandfonline.comresearchgate.net

In more complex systems like pyrrolidine-2,3-diones, the potential for tautomerism is increased. These compounds can exist in various tautomeric forms, including enamine forms, which can be stabilized by intramolecular hydrogen bonds. nih.gov For instance, 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives have been shown to exist in an enamine form stabilized by an IMHB. nih.gov The equilibrium between these tautomers can be influenced by the solvent, with hydrogen-bond accepting solvents potentially favoring certain forms. nih.gov The study of these equilibria is crucial as different tautomers can exhibit distinct chemical and biological activities. tandfonline.com

Below is a data table summarizing the key aspects of tautomerism in pyrrolidinone systems.

| System | Tautomeric Forms | Influencing Factors | Key Findings |

| 2-Pyrrolidinone | Lactam (keto), Lactim (enol) | Solvent, Phase (gas vs. solution) | Lactam form is generally more stable, but aqueous medium can stabilize the lactim form. tandfonline.comresearchgate.net |

| Pyrrolidine-2,3-diones | Keto, Enol, Enamine | Substituents, Solvent | Can exist in enamine forms stabilized by intramolecular hydrogen bonds. nih.gov Tautomerism can lead to broadening of peaks in NMR spectra in certain solvents. nih.gov |

Ring Transformations and Rearrangements

While specific studies on the ring transformations and rearrangements of this compound itself are not prevalent in the provided search results, the broader class of pyrrolidinone derivatives is known to undergo various structural modifications. For instance, polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be synthesized and subsequently functionalized at the 3-position with nucleophiles like amines. nih.gov The presence of an acyl group at the 4-position also allows for functionalization via nucleophilic addition reactions. nih.gov

More complex rearrangements, such as the Scholl-type oxidative cyclodehydrogenation, have been observed in related polycyclic aromatic systems, leading to novel nanographene structures. acs.org While not directly involving a pyrrolidinone ring, this demonstrates the potential for complex rearrangements in appropriately substituted aromatic compounds.

Cyclization to Fused Heterocyclic Systems (e.g., Pyrrolizines)

The fusion of a pyrrolidine (B122466) ring with another heterocyclic system can lead to the formation of bicyclic structures such as pyrrolizines. While direct cyclization of this compound to a pyrrolizine is not a direct transformation, derivatives bearing an appropriate side chain on the nitrogen atom can undergo acid-catalyzed cyclization to yield fused heterocyclic systems. A notable example is the cyclization of N-phenacylpyrrolidin-2-ones.

In a relevant study, the synthesis of 1-[2-(2-hydroxyphenyl)-2-oxoethyl]pyrrolidin-2-one, a derivative of the title compound, was achieved. wikipedia.org The subsequent acid-catalyzed cyclization of related N-phenacyl enaminones, formed in situ, leads to the formation of 2,3-dihydro-1H-pyrrolizine derivatives. wikipedia.org This transformation proceeds through an initial acid-catalyzed elimination of water, followed by an intramolecular cyclization and subsequent rearrangement to form the stable aromatic pyrrolizine ring system. wikipedia.org

The general mechanism involves the protonation of the carbonyl group of the phenacyl moiety, followed by an intramolecular attack from the enamine nitrogen. Subsequent dehydration and rearrangement lead to the fused pyrrolizine core. The reaction conditions and yields for the formation of related pyrrolizine systems from N-phenacylpyrrolidin-2-thiones and phenacyl halides are summarized in the table below.

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-(2-Oxo-2-phenylethyl)pyrrolidine-2-thione and Phenacyl bromide | 1. Eschenmoser sulfide (B99878) contraction; 2. Acid catalyst | 7-Benzoyl-6-phenyl-2,3-dihydro-1H-pyrrolizine | 57-100 | wikipedia.org |

| 1-(2-Oxo-2-phenylethyl)pyrrolidine-2-thione and 3,4-Dimethoxyphenacyl bromide | 1. Eschenmoser sulfide contraction; 2. Acid catalyst | 7-Benzoyl-6-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-pyrrolizine | 87 | wikipedia.org |

This methodology highlights the potential of the 1-substituted pyrrolidin-2-one scaffold to serve as a precursor for the synthesis of more complex, fused heterocyclic systems of potential interest in medicinal chemistry. wikipedia.org

Rearrangement Reactions Involving the Pyrrolidinone Moiety

The pyrrolidinone ring, in conjunction with the N-(2-hydroxyphenyl) substituent, can theoretically undergo several types of rearrangement reactions, leading to structurally diverse products. These rearrangements can be promoted by thermal, acidic, or basic conditions, or through radical pathways.

Smiles-Truce Rearrangement: A relevant transformation is the Smiles-Truce rearrangement, which involves the intramolecular nucleophilic aromatic substitution where an aryl group migrates. In a related study, arylsulfonamides were shown to react with cyclopropane (B1198618) diesters under basic conditions to yield α-arylated pyrrolidinones. nih.gov This domino reaction involves the initial ring-opening of the cyclopropane, followed by a Smiles-Truce aryl transfer and subsequent lactam formation. nih.gov Although the starting material is not this compound itself, this demonstrates the potential for aryl migration to the α-position of a pyrrolidinone ring under basic conditions.

Chapman-like Rearrangement: The Chapman rearrangement involves the thermal conversion of an O-aryl imidate to an N,N-diaryl amide. youtube.com this compound exists in equilibrium with its lactim tautomer, 5-hydroxy-1-(2-hydroxyphenyl)-3,4-dihydro-2H-pyrrole. The phenolic hydroxyl group could potentially be alkylated or acylated, and the lactim tautomer could be converted to an O-aryl ether. This resulting O-aryl lactim ether would be an analogue of the O-aryl imidates that undergo the Chapman rearrangement. Upon heating, a wikipedia.orgnih.gov-aryl shift from the lactim oxygen to the nitrogen atom could occur, leading to a rearranged N,N-disubstituted amide. This potential rearrangement is depicted in the scheme below.

Radical-Mediated Rearrangements: Radical reactions can also induce rearrangements in N-aryl lactam systems. For instance, studies on N-(2-bromoallyl)arylcarboxamides have shown that under radical-generating conditions (e.g., using tributyltin hydride), a 1,4-aryl migration from the nitrogen to a carbon atom can occur, followed by a 5-endo-trig cyclization to produce 4-aryl-pyrrolidinones. ox.ac.uk This type of rearrangement highlights the possibility of aryl migration from the nitrogen of the pyrrolidinone ring to a suitable position on a side chain, initiated by a radical mechanism.

These examples from the literature, while not directly employing this compound, illustrate the potential rearrangement pathways that this scaffold and its derivatives could undergo, providing avenues for the synthesis of a variety of substituted pyrrolidinone and other heterocyclic structures.

Theoretical and Computational Investigations of 1 2 Hydroxyphenyl Pyrrolidin 2 One and Analogues

Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the electronic structure and properties of molecules, offering insights that complement experimental findings. For 1-(2-hydroxyphenyl)pyrrolidin-2-one and its analogues, these computational tools provide a powerful means to predict their behavior and characteristics at a molecular level.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org This method is used to determine the properties of a many-electron system by utilizing functionals of the spatially dependent electron density. wikipedia.org DFT calculations can effectively predict the ground state properties and reactivity of molecules like this compound.

DFT studies can rationalize the observed dienophilic reactivities of various compounds. nih.gov For instance, conceptual DFT calculations have been successfully used to predict the reactivity of organic molecules in reactions by calculating global hardness (η), global softness (S), electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N) indices. nih.gov These parameters help in understanding the relative reactivities of different molecular structures. nih.gov Furthermore, the energies and symmetries of the lowest unoccupied molecular orbitals (LUMO) are crucial in explaining the dienophilic reactivities of compounds. nih.gov

In the context of pyrrolidinone derivatives, DFT calculations can shed light on the influence of substituents on the electronic properties and reactivity of the molecule. For example, studies on other heterocyclic systems have shown that the presence and position of electron-withdrawing groups can significantly affect the electronic distribution and reactivity. nih.gov This approach allows for a theoretical investigation into how modifications to the this compound scaffold could modulate its chemical behavior.

The reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes has been investigated using DFT, showing that reactivity is influenced by the lower distortion energy of the reactants. rsc.org This highlights the capability of DFT to predict reaction kinetics and mechanisms.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Photophysical Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties and dynamics of many-body systems in the presence of time-dependent potentials, such as those from electric or magnetic fields. wikipedia.org This makes it a valuable tool for studying electronic excitations and photophysical phenomena. wikipedia.org TD-DFT has become a widely used method for calculating the electronic spectra and excited-state potential energy surfaces of large systems due to its computational efficiency compared to other methods. researchgate.netresearchgate.net

The formal basis for TD-DFT is the Runge–Gross theorem, which establishes a unique mapping between the time-dependent external potential and the time-dependent electron density for a given initial wavefunction. wikipedia.orgaps.org This allows for the prediction of excited state properties from the electron density alone. wikipedia.org

TD-DFT is particularly useful for:

Predicting Excited State Properties: It is frequently used to predict excited state and response properties of molecules and clusters. researchgate.net

Calculating Spectra: Linear response TD-DFT is popular for calculating absorption and other spectra of medium- to large-sized molecules. nih.gov

Investigating Photochemical Reactions: TD-DFT can be used to elucidate the mechanisms of photochemical reactions and simulate excited-state dynamics. researchgate.net

Despite its successes, TD-DFT has limitations. The adiabatic approximation, commonly used in TD-DFT calculations, restricts its application to nominally singly-excited states and can lead to inaccuracies for charge-transfer and Rydberg excited states. nih.govups-tlse.fr

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that provide insights into the three-dimensional structures of molecules and their interactions with biological targets. These methods are crucial in drug discovery and development for predicting the binding affinity and mode of action of potential drug candidates.

Conformational Analysis and Energetic Profiles

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The associated energetic profiles provide information about the relative stabilities of these conformers.

For pyrrolidine (B122466) derivatives, understanding their conformational preferences is key to elucidating their biological activity. Quantum mechanics-predicted energy profiles can be generated as a function of specific torsion angles within the pyrrolidine ring. researchgate.net These profiles reveal the low-energy conformations of the molecule in different environments, such as in the gas phase or in a solvent like water. researchgate.net For instance, the pyrrolidine ring can adopt various puckered conformations, and the energetic barriers between these states can be calculated. This information is vital as the conformation of a molecule often dictates its ability to bind to a biological target.

Prediction of Ligand-Target Interactions for Pyrrolidinone Derivatives

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is widely used to predict the interaction between a small molecule ligand and a protein target.

For pyrrolidinone derivatives, docking studies can identify potential biological targets and predict their binding modes. For example, pyrrolidine derivatives have been identified as inhibitors of the Mcl-1 protein, an attractive target for cancer therapy. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrrolidinone scaffold and the amino acid residues in the binding site of the target protein. researchgate.netnih.gov

The general workflow for such studies often involves:

Preparation of the protein and ligand structures: This includes obtaining the 3D structures from databases or building them and preparing them for docking by adding hydrogen atoms and assigning charges. mdpi.com

Docking simulations: Using software like AutoDock or Glide, the ligand is docked into the binding site of the protein, and various possible binding poses are generated and scored. researchgate.netmdpi.com

Analysis of binding modes: The predicted binding poses are analyzed to identify key interactions and rationalize the observed or predicted activity. nih.gov

A correlation analysis between molecular docking values (ΔG) and the inhibitory activity of pyrrolidine derivatives has shown a significant correlation, validating the predictive power of these computational methods. nih.gov

Computational Prediction of Biological Activities (e.g., PASS Software)

Computational tools can be employed to predict the biological activity spectra of chemical compounds, offering a preliminary assessment of their potential pharmacological effects. bmc-rm.org One such tool is the Prediction of Activity Spectra for Substances (PASS) software.

PASS predicts the biological activity profile of a compound based on its structural formula by analyzing structure-activity relationships from a large training set of known biologically active substances. bmc-rm.orgresearchgate.net The output is a list of probable biological activities with their corresponding probabilities of being active (Pa) and inactive (Pi). genexplain.com A Pa value greater than 0.5 suggests a high likelihood of exhibiting that particular activity. researchgate.net

For pyrrolidin-2-one derivatives, PASS has been used to predict a range of potential biological activities. For example, studies on various pyrrolidin-2-one derivatives have used PASS to predict activities such as anti-ischemic and antiarrhythmic effects. researchgate.net The software can help prioritize compounds for further experimental testing by identifying the most promising candidates and their likely mechanisms of action. bmc-rm.org

The PASS database is extensive, containing information on millions of compounds and thousands of biological activities, with a high average accuracy of prediction. genexplain.com This makes it a valuable resource in the early stages of drug discovery for identifying potential therapeutic applications and filtering out molecules with a high probability of adverse effects. bmc-rm.org

Table of Predicted Biological Activities for a Pyrrolidin-2-one Derivative (Example)

This interactive table showcases a sample of predicted biological activities for a hypothetical pyrrolidin-2-one derivative using a PASS-like approach. The probabilities indicate the likelihood of the compound exhibiting a particular activity.

| Predicted Biological Activity | Probability of Activity (Pa) | Probability of Inactivity (Pi) |

| Nootropic | 0.852 | 0.015 |

| Anticonvulsant | 0.789 | 0.032 |

| Anxiolytic | 0.654 | 0.088 |

| Vasodilator | 0.591 | 0.123 |

| Anti-inflammatory | 0.533 | 0.157 |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry has emerged as a powerful tool for elucidating the intricate reaction mechanisms involved in the synthesis of N-aryl-2-pyrrolidones, such as this compound, and their analogues. These theoretical studies provide valuable insights into reaction pathways, transition states, and the energetics of the transformations, complementing experimental findings.

A quantum chemical study of the one-pot synthesis of pyrrolidinedione derivatives from coumarin (B35378) and nitromethane (B149229) offers a detailed look into a plausible mechanistic pathway. nih.govrsc.org This process, which leads to a structure analogous to the target compound, is proposed to occur in three main stages: Michael addition, a Nef-type rearrangement, and subsequent cyclization with lactone ring opening. nih.govresearchgate.net

The initial step involves the Michael addition of nitromethane to coumarin. nih.gov Density functional theory (DFT) calculations have been employed to determine the energy profile of this stage. The addition of deprotonated nitromethane to coumarin proceeds with a relatively low energy barrier of 21.7 kJ mol⁻¹. rsc.org In contrast, the subsequent proton transfer from the methylene (B1212753) group to the nitro group in the resulting nitromethyl intermediate faces a significantly higher barrier of 197.8 kJ mol⁻¹. rsc.org

The second stage of the reaction is a Nef-type rearrangement, which involves the migration of an oxygen atom within the nitromethyl group to form a nitroso-hydroxymethyl group. nih.govresearchgate.net Computational analysis suggests that this rearrangement occurs with the lowest energy barrier when assisted by a water molecule. nih.govrsc.org Specifically, the transformation of the nitromethyl intermediate to the nitroso-hydroxymethyl intermediate can proceed via an initial hydrogen transfer and the addition/elimination of water. nih.gov Key transition states along this path, including tautomerization and water-assisted steps, have been identified with relative energies of 104.5, 126.4, and 101.4 kJ mol⁻¹, and activation energies of 197.8, 130.8, and 142.4 kJ mol⁻¹, respectively. nih.gov

The final stage of the proposed mechanism is the cyclization to form the pyrrolidine ring, which is accompanied by the opening of the lactone ring. nih.govresearchgate.net This cyclization step itself has a very low energy barrier of only 11.9 kJ mol⁻¹. nih.govrsc.org However, a necessary preceding tautomerization of the nitroso-hydroxymethyl group to a hydroxy-N-hydroxyiminomethyl group has a high energy barrier of 178.4 kJ mol⁻¹. nih.govrsc.org

In the study of the reaction between a 3-pyrroline-2-one (B142641) derivative and methylamine (B109427) to form 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations have also been instrumental. nih.gov These calculations, performed at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory, helped to propose a reaction mechanism and showed that the kinetic selectivity is more significant than the thermodynamic selectivity in the formation of the main product. nih.govbeilstein-journals.org The theoretical results indicated that one tautomeric form is more stable than another by a small margin (1.3 kcal·mol⁻¹ in the gas phase and 0.4 kcal·mol⁻¹ in ethanol), with a low potential barrier for their interconversion. beilstein-journals.org

Furthermore, mechanistic studies on the construction of N-aryl-substituted pyrrolidines through the reductive amination of diketones with anilines have highlighted competitive reaction pathways. mdpi.com These studies suggest a competition between a Paal-Knorr condensation reaction, which would lead to a pyrrole (B145914) product, and an Ir-catalyzed transfer hydrogenation, which yields the desired pyrrolidine product. mdpi.com

The following tables summarize the key energetic data from the computational studies on the synthesis of pyrrolidinedione derivatives, which serve as analogues for understanding the formation of this compound.

Table 1: Calculated Energy Barriers for Key Steps in Pyrrolidinedione Synthesis

| Reaction Step | System | Activation Energy (E_act) / Relative Energy | Energy (kJ mol⁻¹) |

| Michael Addition | Deprotonated Nitromethane + Coumarin | Energy Barrier | 21.7 rsc.org |

| Proton Transfer | Nitromethyl Intermediate | Energy Barrier | 197.8 rsc.org |

| Nef-type Rearrangement | Water-assisted | Lowest Energy Barrier | 142.4 nih.govrsc.org |

| Cyclization | Energy Barrier | 11.9 nih.govrsc.org | |

| Tautomerization before Cyclization | Nitrosohydroxymethyl group | Energy Barrier | 178.4 nih.govrsc.org |

Table 2: Relative Energies of Intermediates and Transition States in the Water-Assisted Nef-type Rearrangement

| Intermediate/Transition State | Relative Energy (kJ mol⁻¹) |

| TS [2.1/2.2]w (Tautomerization) | 104.5 nih.gov |

| TS [2.2w/3.2]w | 126.4 nih.gov |

| TS [3.2/6.1w]w | 101.4 nih.gov |

These computational investigations underscore the complexity of the reaction mechanisms leading to N-aryl-2-pyrrolidones and their analogues. They provide a quantitative understanding of the energy landscapes of these reactions, highlighting the crucial role of intermediates, transition states, and in some cases, solvent or catalyst assistance in determining the reaction outcome.

Pharmacological and Biological Activities of 1 2 Hydroxyphenyl Pyrrolidin 2 One Derivatives: Mechanistic Insights

Antioxidant Capacity and Reactive Oxygen Species Scavenging

A number of 1-(2-Hydroxyphenyl)pyrrolidin-2-one derivatives have been identified as potent antioxidants, capable of mitigating the damaging effects of reactive oxygen species (ROS). nih.gov ROS, such as superoxide (B77818) anions, peroxyl radicals, and hydroxyl radicals, are highly reactive molecules that can cause cellular damage to crucial biomolecules like carbohydrates, nucleic acids, lipids, and proteins, leading to cellular dysfunction. nih.gov The antioxidant activity of these derivatives is often attributed to their ability to scavenge free radicals. nih.govresearchgate.net

In one study, a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and screened for their antioxidant properties using the DPPH radical scavenging method and a reducing power assay. nih.gov Several compounds within this series emerged as powerful antioxidants. nih.gov Notably, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrated antioxidant activity 1.5 times greater than that of ascorbic acid, a well-established antioxidant. nih.gov Another derivative, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one, also exhibited superior antioxidant activity, being 1.35 times more potent than vitamin C in the DPPH assay. nih.gov

Furthermore, research has shown a link between the antioxidant properties and other biological activities of these compounds. For instance, the antiarrhythmic effect of compound EP-40, 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one, has been partly attributed to its significant antioxidant effect. nih.govresearchgate.net This suggests that the ability to counteract oxidative stress may contribute to the cardioprotective effects observed with some of these derivatives.

Table 1: Antioxidant Activity of Selected this compound Derivatives

| Compound | Test Method | Result | Reference |

|---|---|---|---|

| 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | DPPH radical scavenging | 1.5 times higher activity than ascorbic acid | nih.gov |

| 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | DPPH radical scavenging | 1.35 times higher activity than ascorbic acid | nih.gov |

| 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (EP-40) | Not specified | Significant antioxidant effect | nih.govresearchgate.net |

Cardiovascular System Modulation

Derivatives of this compound have been investigated for their ability to interact with adrenoceptors, which play a crucial role in regulating the cardiovascular system. nih.govnih.gov Several studies have demonstrated that these compounds can act as antagonists at α-adrenoceptors. nih.govnih.gov

In an effort to develop α-adrenoceptor antagonists with antiarrhythmic properties, a series of pyrrolidin-2-one derivatives were designed and evaluated. nih.gov Radioligand binding assays were used to determine their affinities for α1- and α2-adrenoceptors. nih.gov Among the synthesized compounds, 1-{4-[4-(2-methoxy-5-chlorophenyl)-piperazin-1-yl]-methyl}-pyrrolidin-2-one (compound 9) showed the highest affinity for the α1-adrenoceptor, with a pKi value of 7.01. nih.gov Conversely, 1-[4-(2-Fluorophenyl)-piperazin-1-yl]-methyl-pyrrolidin-2-one (compound 7) displayed the highest affinity for the α2-adrenoceptor, with a pKi of 6.52. nih.gov

Further functional studies revealed that compound 9 acts as an antagonist at both α(1A)- and α(1B)-adrenoceptor subtypes. nih.gov Another study focusing on a series of pyrrolidin-2-one derivatives connected to an arylpiperazine fragment also identified potent α1-adrenoceptor antagonists. nih.gov The compound 1-{4-[4-(2-chloro-phenyl)-piperazin-1-yl]-butyl}-pyrrolidin-2-one (10h) exhibited the highest affinity for α1-adrenoceptors with a pKi of 7.30. nih.gov Functional bioassays confirmed that this compound, along with others in the series, acted as antagonists of α(1B)-adrenoceptors, with some also showing antagonism at α(1A)-adrenoceptors. nih.gov The antagonism of α1-adrenoceptors is a proposed mechanism for the observed antiarrhythmic and hypotensive activities of these derivatives. nih.govnih.gov

Table 2: Adrenoceptor Affinity of Selected this compound Derivatives

| Compound | Target Receptor | Affinity (pKi) | Reference |

|---|---|---|---|

| 1-{4-[4-(2-methoxy-5-chlorophenyl)-piperazin-1-yl]-methyl}-pyrrolidin-2-one (9) | α1-adrenoceptor | 7.01 | nih.gov |

| 1-[4-(2-Fluorophenyl)-piperazin-1-yl]-methyl-pyrrolidin-2-one (7) | α2-adrenoceptor | 6.52 | nih.gov |

| 1-{4-[4-(2-chloro-phenyl)-piperazin-1-yl]-butyl}-pyrrolidin-2-one (10h) | α1-adrenoceptor | 7.30 | nih.gov |

Several this compound derivatives have demonstrated significant antiarrhythmic activity in various experimental models. nih.govresearchgate.netcore.ac.uk This activity is often linked to their adrenolytic properties, particularly their ability to block α1-adrenoceptors. nih.govmdpi.com

A study evaluating a series of novel pyrrolidin-2-one derivatives found that several compounds displayed antiarrhythmic effects in a barium chloride-induced arrhythmia model and a rat coronary artery ligation-reperfusion model. nih.govresearchgate.net Notably, compound EP-40, 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one, exhibited excellent antiarrhythmic activity. nih.govresearchgate.netscilit.com The antiarrhythmic effect of EP-40 is suggested to be related to both its adrenolytic and antioxidant properties. nih.govresearchgate.net These compounds were also observed to slightly decrease heart rate and prolong P-Q and Q-T intervals, as well as the QRS complex in electrocardiograms. nih.govresearchgate.net

The S-enantiomer of 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one (MG-1(S)) has also been shown to possess significant antiarrhythmic activity, diminishing arrhythmias associated with coronary artery occlusion and reperfusion in isolated rat hearts. core.ac.uk This effect was attributed to its affinity for α1c and α2c adrenoceptors and its ability to antagonize the pressor response elicited by epinephrine (B1671497) and methoxamine. core.ac.uk In contrast, the R-enantiomer did not exhibit antiarrhythmic or hypotensive activity, highlighting the stereoselectivity of this pharmacological action. core.ac.uk

Further investigations into the mechanism of action of a novel pyrrolidin-2-one derivative, S-75, revealed that while it possessed prophylactic and therapeutic antiarrhythmic activity in an adrenaline-induced arrhythmia model, it had weak effects on sodium, calcium, and potassium ion channels, as well as β1-adrenergic receptors. mdpi.com This suggests that the primary mechanism for its antiarrhythmic effect is likely the blockade of α1-adrenoceptors. mdpi.com

The influence of this compound derivatives on nitric oxide (NO) production has been an area of investigation, as NO is a critical signaling molecule in the cardiovascular system, primarily involved in vasodilation. Some studies on related chemical structures suggest a potential for modulation of NO pathways. For instance, certain polysubstituted 2-aminopyrimidines have been shown to inhibit the production of nitric oxide in vitro. nih.gov Specifically, derivatives with chloro substitutions at the C-4 and C-6 positions of the pyrimidine (B1678525) ring, and modifications to the amino group at the C-2 position, demonstrated remarkable inhibitory potential on NO production stimulated by interferon-γ and lipopolysaccharide (LPS) in macrophages. nih.gov

While direct evidence on this compound derivatives is still emerging, the structural similarities to other heterocyclic compounds known to modulate NO synthesis suggest this as a plausible area for their biological activity. For example, a synthetic hydroxypropenone, 3-(2-hydroxyphenyl)-1-(5-methyl-furan-2-y-l) propenone (HMP), was found to suppress the production of nitric oxide by down-regulating the inducible nitric oxide synthase (iNOS) enzyme at the gene expression level. nih.gov This indicates that compounds containing a hydroxyphenyl moiety can influence NO signaling pathways, a mechanism that could potentially be shared by some this compound derivatives. Further research is needed to specifically elucidate the effects of this class of compounds on nitric oxide production and the underlying molecular mechanisms.

Anticancer and Cytotoxic Actions

The pyrrolidinone scaffold is considered a "privileged structure" in medicinal chemistry and has been extensively used in the design of potential anticancer agents. rdd.edu.iqresearchgate.net

Derivatives of this compound have demonstrated significant antiproliferative effects against a range of human cancer cell lines. A series of pyrrolidinone-hydrazone derivatives bearing a diphenylamine (B1679370) moiety were tested for cytotoxicity, with four compounds emerging as promising anticancer agents. vu.ltnih.gov These compounds were particularly selective against the prostate cancer cell line PPC-1 and the melanoma cell line IGR39, with EC50 values in the range of 2.5–20.2 µM. vu.ltnih.gov One of the most active compounds, a pyrrolidinone derivative with a 5-nitrothiophene moiety (13 ), was effective against all tested cell lines, including pancreatic (Panc-1) and triple-negative breast cancer (MDA-MB-231) cells. vu.lt

Another highly potent compound, 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (6h) , exhibited strong inhibitory activity against various cancer cell lines, most notably the non-small cell lung cancer line NCI-H522, with an IC50 value of 42.3 ± 1.2 nM after 48 hours of incubation. nih.gov Furthermore, certain succinimide (B58015) (pyrrolidine-2,5-dione) derivatives, such as 5i and 5l , showed high potential against the MCF-7 breast cancer cell line, with IC50 values of 1.496 and 1.831 µM, respectively. uobasrah.edu.iq

Table 2: Cytotoxic Activity of Selected Pyrrolidinone Derivatives

| Compound | Cancer Cell Line | Activity (IC50/EC50 in µM) | Source |

|---|---|---|---|

| Pyrrolidinone-hydrazone derivatives | IGR39 (Melanoma), PPC-1 (Prostate) | 2.5–20.2 | vu.ltnih.gov |

| Compound 13 (5-nitrothiophene deriv.) | IGR39 (Melanoma) | 2.50 ± 0.46 | vu.lt |

| PPC-1 (Prostate) | 3.63 ± 0.45 | vu.lt | |

| MDA-MB-231 (Breast) | 5.10 ± 0.80 | vu.lt | |

| Panc-1 (Pancreatic) | 5.77 ± 0.80 | vu.lt | |

| Compound 6h | NCI-H522 (Lung) | 0.0423 ± 0.0012 | nih.gov |

| Compound 5i | MCF-7 (Breast) | 1.496 | uobasrah.edu.iq |

| Compound 5l | MCF-7 (Breast) | 1.831 | uobasrah.edu.iq |

The anticancer effects of these derivatives are often linked to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle. For the highly active succinimide derivatives 5i and 5l , their efficacy against MCF-7 cells was further evaluated using ethidium (B1194527) bromide/acridine orange (EB/AO) staining, which confirmed their potential to induce apoptosis. uobasrah.edu.iq

Other studies on related pyrazoline-substituted pyrrolidine-2,5-dione hybrids have shown that these molecules can decrease the level of the anti-apoptotic protein Bcl-2, thereby promoting cell death. researchgate.net The potent quinolinone derivative 6h was suggested to function as an antimitotic agent, similar to Vinca alkaloids, based on a COMPARE analysis against the NCI-60 human cancer cell line panel. nih.gov Antimitotic agents typically work by disrupting microtubule dynamics, which leads to cell cycle arrest, most often in the G2/M phase, and subsequent apoptosis.

The biological activity of many drugs is predicated on their ability to bind to cellular macromolecules like DNA and proteins such as bovine serum albumin (BSA), which is often used as a model for human serum albumin (HSA). nih.govresearchgate.net The interaction of pyrrolidinone derivatives with these macromolecules has been investigated using various spectroscopic and in silico methods. nih.govresearchgate.net

Studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones revealed that these compounds can interact with BSA, causing a decrease in its intrinsic fluorescence intensity as the concentration of the compound increases. nih.gov This quenching of fluorescence suggests the formation of a complex between the derivative and the protein. nih.gov The binding constants calculated from these studies indicate a static interaction mechanism. nih.gov

Similarly, the interaction between pyrrolo[3,4-d]pyridazinone derivatives and DNA has been explored. researchgate.net Molecular docking studies suggest that these compounds can bind within the minor groove of the DNA double helix. researchgate.net Research on other complex metal-based compounds has shown that binding to DNA can occur through intercalation, where the molecule inserts itself between the base pairs of the DNA, causing structural changes like the shortening of the DNA length. bohrium.com The affinity of these compounds for DNA and BSA is a critical factor, as binding to serum albumin affects the drug's distribution and metabolism, while interaction with DNA can be a primary mechanism of anticancer activity for many chemotherapeutic agents. researchgate.net

Table 3: Compound Names

| Compound Number/Name | Chemical Name |

|---|---|

| This compound | This compound |

| Compound 15 | A triazine derivative of 3,5-dichloro-2-hydroxyphenyl-5-oxopyrrolidine |

| Compound 5a | A 2,5-pyrrolidinedione derivative |

| Compound 5b | A 2,5-pyrrolidinedione derivative |

| Compound 5c | A 2,5-pyrrolidinedione derivative |

| Compound 5d | A 2,5-pyrrolidinedione derivative |

| Compound 5e | A 2,5-pyrrolidinedione derivative |

| Compound 5g | A 2,5-pyrrolidinedione derivative |

| Compound 5h | A 2,5-pyrrolidinedione derivative |

| Compound 5j | A 2,5-pyrrolidinedione derivative |

| Compound 5k | A 2,5-pyrrolidinedione derivative |

| Compound 6h | 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one |

| Compound 14 | An N3-tolylsulfonyl derivative of N-pyridinylimidazolidinone |

| Compound 13 | A pyrrolidinone derivative with a 5-nitrothiophene moiety |

| Compound 5i | A 2,5-pyrrolidinedione derivative |

| Compound 5l | A 2,5-pyrrolidinedione derivative |

Enzyme Inhibition and Metabolic Pathway Modulation

The pyrrolidin-2-one core is a key structural feature in a novel class of reversible inhibitors targeting monoacylglycerol lipase (B570770) (MAGL). nih.govresearchgate.net MAGL is a serine hydrolase that plays a crucial role in the central nervous system by breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid (AA) and glycerol. nih.govresearchgate.net The inhibition of MAGL is considered a promising therapeutic strategy for various central nervous system disorders, including neurodegenerative diseases, by modulating the levels of these biologically active lipids. nih.govresearchgate.net

Researchers have successfully designed and synthesized several series of pyrrolidin-2-one derivatives as potent MAGL inhibitors. One such series consists of piperazinyl pyrrolidin-2-ones. nih.govresearchgate.net Through structure-based drug design, starting from initial hit compounds, a potent and reversible MAGL inhibitor, compound (R)-3t, was identified. researchgate.net Oral administration of this compound in mice led to a decrease in brain arachidonic acid levels and a corresponding increase in 2-AG levels. researchgate.net

Another line of research focused on linking the pyrrolidin-2-one scaffold with benzofused heterocycles like benzimidazole (B57391) and benzoxazole. nih.govresearchgate.net In a study of eighteen pyrrolidin-2-one linked benzimidazole and benzothiazole (B30560) derivatives, three benzimidazole compounds emerged as highly potent MAGL inhibitors with IC₅₀ values in the nanomolar range. nih.gov Specifically, the 4-methoxyphenyl (B3050149) substituted benzimidazole derivative, compound 25 , was found to be a selective MAGL inhibitor with an IC₅₀ of 9.4 nM, while showing minimal activity against the related enzyme, fatty acid amide hydrolase (FAAH). nih.gov This selectivity is a desirable trait for therapeutic candidates. Compound 25 also demonstrated significant, dose-dependent pain reduction in a formalin-induced nociception test, outperforming the reference drug gabapentin (B195806) at a 30 mg/kg dose. nih.gov

Table 1: MAGL Inhibitory Activity of Selected Pyrrolidin-2-one Derivatives

| Compound | Description | hMAGL IC₅₀ (nM) | Selectivity vs. FAAH | Reference |

|---|---|---|---|---|

| Compound 22 | 4-Cl phenyl benzimidazole derivative | 8.6 | IC₅₀ = 35 µM | nih.gov |

| Compound 23 | 3-Cl, 4-F phenyl benzimidazole derivative | 8.0 | IC₅₀ = 24 µM | nih.gov |

| Compound 25 | 4-methoxy phenyl benzimidazole derivative | 9.4 | IC₅₀ > 50 µM | nih.gov |

| (R)-3t | Piperazinyl pyrrolidin-2-one derivative | Potent inhibitor | Not specified | researchgate.net |

This table presents the in vitro inhibitory concentrations (IC₅₀) of various pyrrolidin-2-one derivatives against human monoacylglycerol lipase (hMAGL) and their selectivity against fatty acid amide hydrolase (FAAH).

While direct inhibition of Acetyl-CoA Carboxylase (ACC) by this compound derivatives is not extensively documented, the broader pyrrolidine (B122466) scaffold has been explored for its potential in modulating metabolic pathways relevant to viral infections. The development of N-acyl pyrrolidine inhibitors against the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B) showcases the antiviral applications of this chemical class. nih.gov A study described the structure-activity relationship (SAR) development of these N-acyl pyrrolidine compounds, progressing from initial enzyme inhibitors to a derivative with demonstrated antiviral activity in a cellular HCV replicon assay. nih.gov This research underscores the potential of the pyrrolidine core structure in the design of agents that can interfere with viral replication machinery. nih.gov

Neuroprotective and Anti-inflammatory Potential

The structural features of this compound, combining a phenolic group and a lactam ring, suggest a potential for neuroprotective and anti-inflammatory activities. Phenolic compounds are well-known for their antioxidant properties, which are crucial for combating oxidative stress, a key factor in the pathology of neurodegenerative diseases. nih.govnih.gov

Research into structurally related compounds supports this potential. For instance, a study on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), which also contains a hydroxylated aromatic ring, demonstrated significant neuroprotective effects in a rat model of cerebral ischemia/reperfusion. nih.gov DHQ was found to reduce histopathological changes, decrease markers of oxidative stress, and inhibit inflammation by lowering the activity of myeloperoxidase and the expression of interleukins. nih.gov The neuroprotective mechanism of DHQ involves the inhibition of oxidative stress, which in turn leads to a reduction in the inflammatory response and apoptosis. nih.gov

Furthermore, the anti-inflammatory effects of secreted proteins from glial progenitor cells (SP-GPCs) have been shown to be effective in models of LPS-induced inflammation. nih.gov These proteins can reduce the production of nitric oxide (NO) and pro-inflammatory cytokines like TNFα and IL-6. nih.gov In models of glutamate (B1630785) excitotoxicity, these secreted proteins also exhibit a neuroprotective effect by reducing the accumulation of intracellular calcium ions. nih.gov While not direct evidence for the title compound, these findings illustrate the established link between anti-inflammatory mechanisms and neuroprotection, a pathway that derivatives of this compound could potentially modulate.

Phytotoxic and Allelopathic Effects

The this compound molecule contains a phenolic moiety, a class of compounds widely recognized for its role in plant allelopathy. nih.gov Allelochemicals are secondary metabolites released by one plant that can influence the growth and development of neighboring plants. nih.govresearchgate.net Phenolic compounds, in particular, are known to exert significant phytotoxic effects. nih.govnih.gov

The mechanisms by which phenolic allelochemicals exert their effects are diverse. They can increase the permeability of cell membranes, leading to the leakage of cellular contents and ultimately causing tissue death. nih.gov They have also been shown to inhibit nutrient uptake by plants from their environment. nih.gov Studies on phenolic acids like benzoic and cinnamic acid derivatives have demonstrated their ability to interfere with normal plant growth. nih.gov Furthermore, compounds such as coumarin (B35378) can significantly inhibit the elongation of plant roots and disrupt cell division and ultrastructure. nih.gov

The phytotoxic effects of plant extracts rich in phenolic compounds have been well-documented. For example, aqueous extracts from walnut (Juglans regia), which are rich in phenols, show a significant negative impact on the seed germination and seedling growth of various weeds. nih.gov The activity of these extracts is often attributed to the synergistic effect of multiple phenolic constituents. nih.gov The phytotoxic properties of plant-derived phenolic compounds indicate their potential as a source for natural, biodegradable herbicides. mdpi.com Given that this compound contains a key phenolic functional group, it and its derivatives could plausibly exhibit similar phytotoxic and allelopathic activities, potentially interfering with the growth of surrounding flora by inhibiting germination or disrupting essential physiological processes. nih.govnih.gov

Concluding Remarks and Future Research Perspectives

Translational Research Potential in Drug Discovery

The pyrrolidin-2-one nucleus is a foundational structure in the development of novel therapeutics, demonstrating a wide range of pharmacological activities including anticonvulsant, anti-inflammatory, and antimicrobial effects. nih.govrdd.edu.iqnih.govekb.eg This inherent bioactivity of the parent scaffold suggests a significant translational potential for its derivatives, including 1-(2-Hydroxyphenyl)pyrrolidin-2-one.

A key area of interest is in the treatment of central nervous system disorders. Several 1-acyl-2-pyrrolidinone derivatives have been synthesized and shown to possess anticonvulsant effects, likely by acting as prodrugs that release gamma-aminobutyric acid (GABA) upon hydrolysis. nih.gov Furthermore, studies on other novel pyrrolidin-2-one derivatives have demonstrated anticonvulsant activity, potentially mediated through interactions with serotonin (B10506) 5-HT1A and α1-adrenergic receptors, or through GABA-ergic activity. nih.gov Given that many anticonvulsant agents are used to treat a variety of neurological and psychiatric conditions, this compound warrants investigation for its potential neuropharmacological profile. wikipedia.orgmedscape.com